

Synthesis and Characterization of 2,6-Difluoro-4-methoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: **2,6-Difluoro-4-methoxyphenol**

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This technical guide provides a comprehensive overview of the synthesis and characterization of **2,6-Difluoro-4-methoxyphenol**, a valuable building block in medicinal chemistry and materials science. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data based on analogous compounds and established chemical principles.

Introduction

2,6-Difluoro-4-methoxyphenol (CAS No: 886498-93-7) is a fluorinated aromatic compound with potential applications in the development of novel pharmaceuticals and functional materials. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. This guide details a proposed synthetic pathway via the Baeyer-Villiger oxidation of a commercially available precursor and outlines the expected analytical characterization of the final product.

Proposed Synthesis Pathway

A viable and efficient method for the synthesis of **2,6-Difluoro-4-methoxyphenol** is the Baeyer-Villiger oxidation of 2,6-difluoro-4-methoxybenzaldehyde. This reaction utilizes a peroxy acid to convert an aldehyde into a formate ester, which is subsequently hydrolyzed to the corresponding phenol.[\[1\]](#)[\[2\]](#)

Reaction Scheme:

This enzymatic conversion of 2,6-difluorobenzaldehyde to the corresponding fluorophenyl formate, which spontaneously hydrolyzes to fluorophenols, has been reported to be quantitative.[\[3\]](#)

Experimental Protocols

The following protocols are based on established procedures for Baeyer-Villiger oxidations and subsequent hydrolysis.[\[1\]](#)

Materials and Methods

- 2,6-Difluoro-4-methoxybenzaldehyde (97%)
- meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂)
- Sodium sulfite (Na₂SO₃)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Synthesis of 2,6-Difluoro-4-methoxyphenol

Step 1: Baeyer-Villiger Oxidation

- In a round-bottom flask, dissolve 2,6-difluoro-4-methoxybenzaldehyde (1.0 eq) in dichloromethane.

- Add sodium bicarbonate (2.0 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of m-CPBA (1.2 eq) in dichloromethane dropwise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude formate ester.

Step 2: Hydrolysis of the Formate Ester

- Dissolve the crude formate ester in a mixture of methanol and water.
- Add a catalytic amount of hydrochloric acid.
- Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford **2,6-Difluoro-4-methoxyphenol**.

Characterization Data (Predicted)

The following tables summarize the expected quantitative data for **2,6-Difluoro-4-methoxyphenol** based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties

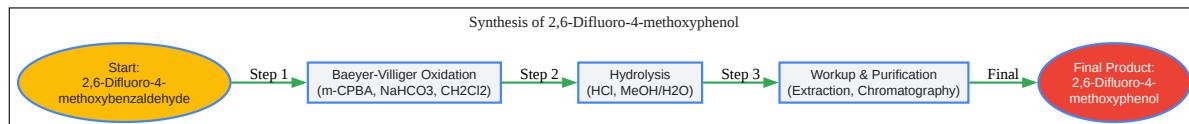
Property	Predicted Value
Molecular Formula	C ₇ H ₆ F ₂ O ₂
Molecular Weight	160.12 g/mol
Appearance	White to off-white solid
Melting Point	70-75 °C (estimated)

Table 2: Predicted Spectroscopic Data

Technique	Predicted Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 6.5-6.7 (m, 2H, Ar-H), 5.0-5.5 (br s, 1H, -OH), 3.78 (s, 3H, -OCH ₃). The aromatic protons are expected to appear as a multiplet due to coupling with the adjacent fluorine atoms.[4]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 155-160 (dd, J = 240, 10 Hz, C-F), 145-150 (t, J = 15 Hz, C-O), 135-140 (C-OH), 100-105 (t, J = 25 Hz, C-H), 56.5 (-OCH ₃). The carbon atoms attached to fluorine will show characteristic splitting patterns.[4][5]
FT-IR (KBr)	ν (cm ⁻¹): 3200-3500 (br, O-H stretch), 2850-2950 (C-H stretch, -OCH ₃), 1600-1620 (C=C stretch, aromatic), 1450-1500 (C-F stretch), 1200-1250 (asymmetric C-O-C stretch), 1000-1050 (symmetric C-O-C stretch).[6][7]
Mass Spectrometry (EI)	m/z (%): 160 (M ⁺ , 100), 145 (M ⁺ - CH ₃ , 40), 117 (M ⁺ - CH ₃ - CO, 20). The fragmentation pattern is expected to show the loss of the methyl group followed by carbon monoxide.[8][9]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **2,6-Difluoro-4-methoxyphenol**.



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